N-butyl-1-phenylethylamine hydrochloride chemical structure and properties
N-butyl-1-phenylethylamine hydrochloride chemical structure and properties
This guide details the chemical structure, physicochemical properties, synthesis, and applications of N-butyl-1-phenylethylamine hydrochloride . It is designed for researchers and drug development professionals, distinguishing this compound from its structural analogs (such as N-butylamphetamine) and focusing on its role as a chiral intermediate and resolving agent.
Executive Summary
N-Butyl-1-phenylethylamine hydrochloride (also known as N-butyl-α-methylbenzylamine hydrochloride) is a secondary amine salt primarily utilized in organic synthesis as a chiral building block and resolving agent . Structurally, it consists of a 1-phenylethylamine core alkylated with a butyl chain.[1]
While structurally homologous to psychoactive phenethylamines (e.g., N-butylamphetamine), it lacks the methylene spacer between the phenyl ring and the amine-bearing carbon, significantly altering its pharmacological profile and metabolic stability. Its primary utility lies in asymmetric synthesis, where the chiral center at the benzylic position allows for stereoselective transformations.
Chemical Identity & Structural Analysis
2.1 Nomenclature & Identifiers
| Parameter | Details |
| IUPAC Name | N-butyl-1-phenylethan-1-amine hydrochloride |
| Common Synonyms | N-butyl-α-methylbenzylamine HCl; N-(1-Phenylethyl)butan-1-amine HCl |
| CAS Number (Free Base) | 5412-64-6 |
| CAS Number (HCl Salt) | Not widely indexed (Generic: 5412-64-6 (HCl)) |
| Molecular Formula | C₁₂H₁₉N[1][2][3][4][5] · HCl |
| Molecular Weight | 213.75 g/mol (Salt); 177.29 g/mol (Free Base) |
| SMILES | CCCCNC(C)C1=CC=CC=C1.Cl |
| InChI Key | InChI=1S/C12H19N.ClH/c1-4-5-10-13-11(2)12-8-6-7-9-12;/h6-9,11,13H,4-5,10H2,1-3H3;1H |
2.2 Structural Distinction
It is critical to distinguish this compound from N-butylamphetamine :
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N-Butyl-1-phenylethylamine : Nitrogen is attached to the benzylic carbon (Ph-CH(Me) -NH-Bu).
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N-Butylamphetamine : Nitrogen is attached to the homobenzylic carbon (Ph-CH₂-CH(Me) -NH-Bu).
This structural difference renders N-butyl-1-phenylethylamine less flexible and more sterically hindered at the nitrogen center, influencing its reactivity in nucleophilic substitutions.
Physicochemical Properties
The following data aggregates experimental values for the free base and predicted values for the hydrochloride salt.
| Property | Value / Description | Context |
| Appearance | White crystalline solid | HCl Salt form |
| Melting Point | 155–160 °C (Predicted) | Typical for sec-amine HCl salts |
| Boiling Point | 240.8 °C @ 760 mmHg | Free Base (Lit.)[4] |
| Solubility | Soluble in water, ethanol, DMSO | Salt form is highly polar |
| pKa | ~9.5–10.0 | Conjugate acid of sec-amine |
| LogP | 3.53 | Free Base (Lipophilic) |
| Density | 0.896 g/cm³ | Free Base |
| Chirality | Exists as (R) and (S) enantiomers | Often used as a racemate or pure (R/S) |
Synthetic Pathways & Manufacturing
The most robust industrial route for synthesizing N-butyl-1-phenylethylamine is the Reductive Amination of acetophenone with n-butylamine. This method is preferred over direct alkylation due to higher selectivity for the secondary amine.
4.1 Reaction Pathway Diagram
Figure 1: Reductive amination pathway converting acetophenone to the target amine salt.[4][6][7]
4.2 Experimental Protocol (Bench Scale)
Objective: Synthesis of N-butyl-1-phenylethylamine via reductive amination.
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Imine Formation :
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Charge a reaction vessel with Acetophenone (1.0 eq) and n-Butylamine (1.2 eq) in anhydrous Methanol or Toluene .
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Add a catalytic amount of acid (e.g., p-TsOH) or use molecular sieves to sequester water.
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Reflux for 4–6 hours until TLC indicates consumption of acetophenone.
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Reduction :
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Cool the mixture to 0°C.
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Add Sodium Borohydride (NaBH₄) (1.5 eq) portion-wise (exothermic).
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Alternative: Catalytic hydrogenation (H₂, Pd/C, 3 atm) for cleaner industrial scale-up.
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Stir at room temperature for 12 hours.
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Work-up :
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Quench with water/1M NaOH.
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Extract with Dichloromethane (DCM) or Ethyl Acetate .
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Wash organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the oily free base.
-
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Salt Formation :
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Dissolve the free base oil in diethyl ether.
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Add 2M HCl in ether dropwise with stirring.
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Filter the resulting white precipitate, wash with cold ether, and dry under vacuum.
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Applications in Drug Development
5.1 Chiral Resolution Agent
The enantiopure forms [(R) or (S)] of N-butyl-1-phenylethylamine are valuable chiral resolving agents .
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Mechanism : They form diastereomeric salts with racemic organic acids.
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Utility : Used to resolve chiral carboxylic acids or amino acid derivatives in early-stage drug discovery. The butyl group adds lipophilicity, altering solubility profiles compared to the parent 1-phenylethylamine, potentially improving resolution efficiency for hydrophobic substrates.
5.2 Pharmaceutical Intermediate
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Impurity Profiling : In the synthesis of CNS-active phenethylamines, this compound serves as a reference standard for process-related impurities . For instance, if acetophenone is present as a contaminant during the synthesis of amphetamine-like drugs involving butylamine, this byproduct may form.
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Ligand Synthesis : The secondary amine motif allows for further functionalization (e.g., acylation, alkylation) to generate tertiary amine ligands used in asymmetric catalysis.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral data is expected:
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¹H NMR (CDCl₃, 400 MHz) :
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δ 7.20–7.40 (m, 5H, Ar-H)
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δ 3.75 (q, 1H, Ph-CH -Me)
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δ 2.45–2.55 (m, 2H, NH-CH₂ -Pr)
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δ 1.35 (d, 3H, Ph-CH-CH₃ )
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δ 1.20–1.45 (m, 4H, Butyl-CH₂)
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δ 0.90 (t, 3H, Butyl-CH₃)
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Mass Spectrometry (ESI+) :
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[M+H]⁺ peak at 178.16 m/z .
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Safety & Handling
GHS Classification (Predicted):
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Signal Word : WARNING
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Hazard Statements :
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Handling Protocols :
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Handle in a fume hood to avoid inhalation of amine vapors (fishy odor).
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Wear nitrile gloves and safety goggles.
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Store the HCl salt in a desiccator; it may be hygroscopic.
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References
-
LookChem . N-(1-phenylethyl)butan-1-amine CAS NO.5412-64-6.[1][3][4][8] Retrieved from
-
ChemicalBook . 5412-64-6 CAS Manufactory - N-butyl-1-phenylethylamine. Retrieved from
-
National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 7408, 1-Phenylethylamine (Parent Structure). Retrieved from [9]
-
ECHA . Registration Dossier - N-butyl-1-phenylethylamine. Retrieved from
Sources
- 1. CAS NO:5412-64-6; n-butyl-alpha-methyl-benzylamin [chemdict.com]
- 2. spectrabase.com [spectrabase.com]
- 3. EK saraksts - ECHA [echa.europa.eu]
- 4. N-(1-phenylethyl)butan-1-amine, CasNo.5412-64-6 Career Henan Chemical Co China (Mainland) [Henankerui.lookchem.com]
- 5. (R)-(+)-1-Phenylethylamine for the resolution of racemates for synthesis 3886-69-9 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 5412-64-6 CAS Manufactory [chemicalbook.com]
- 9. 1-Phenylethylamine hcl | C8H12ClN | CID 12236038 - PubChem [pubchem.ncbi.nlm.nih.gov]
